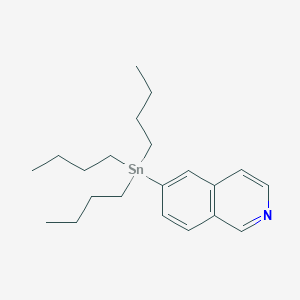

6-(Tributylstannyl)isoquinoline

Descripción

Propiedades

IUPAC Name |

tributyl(isoquinolin-6-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h2-7H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLJBVOUFKVZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676717 | |

| Record name | 6-(Tributylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220514-06-7 | |

| Record name | 6-(Tributylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 6 Tributylstannyl Isoquinoline

Carbon-Tin Bond Formation at the C6 Position of the Isoquinoline (B145761) Core

The introduction of a tributylstannyl group at the C6 position of the isoquinoline ring is a crucial transformation, enabling further cross-coupling reactions to build more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-tin bonds. This approach typically involves the reaction of a 6-haloisoquinoline, such as 6-bromoisoquinoline (B29742), with an organotin reagent in the presence of a palladium catalyst.

A common and effective tin source for this transformation is hexabutylditin ((Bu₃Sn)₂). The reaction, often referred to as a Stille-type coupling, proceeds via a catalytic cycle involving oxidative addition of the 6-haloisoquinoline to a palladium(0) complex, followed by transmetalation with hexabutylditin and subsequent reductive elimination to yield the desired 6-(tributylstannyl)isoquinoline and regenerate the palladium(0) catalyst.

Table 1: Representative Conditions for Palladium-Catalyzed Stannylation of Aryl Halides

| Entry | Aryl Halide | Tin Reagent | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |

| 1 | 6-Bromoisoquinoline | Hexabutylditin | Data not available | Data not available | Data not available | Data not available | Data not available |

Data for the direct synthesis of this compound via this method is not currently available in published literature. The table serves as a template for expected reaction parameters based on analogous transformations.

The choice of catalyst and ligand is critical in optimizing the efficiency and selectivity of the stannylation reaction. Various phosphine-based ligands can be employed to modulate the reactivity of the palladium center. For instance, bulky electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination, leading to improved reaction yields and turnover numbers. The selection of the appropriate ligand is often empirical and depends on the specific substrate and reaction conditions.

An alternative approach to introduce a tributylstannyl group at the C6 position involves a two-step process: initial deprotonation or halogen-metal exchange to generate a lithiated isoquinoline species, followed by quenching with an electrophilic tin reagent.

Achieving regioselective lithiation at the C6 position of the isoquinoline nucleus can be challenging. Direct deprotonation with a strong base like n-butyllithium often leads to a mixture of isomers due to the comparable acidity of various protons on the aromatic core. A more controlled method involves the use of a directing group or a halogen-metal exchange reaction starting from a 6-haloisoquinoline. For instance, treatment of 6-bromoisoquinoline with a strong lithium base at low temperatures can lead to the formation of 6-lithioisoquinoline.

The generated 6-lithioisoquinoline is a potent nucleophile and readily reacts with an electrophilic tin source, most commonly tributyltin chloride (Bu₃SnCl). The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to prevent side reactions. Upon quenching, the carbon-lithium bond is replaced by a carbon-tin bond, affording this compound.

Table 2: Representative Conditions for Lithiation-Stannylation of Aryl Halides

| Entry | Starting Material | Lithiation Reagent | Tin Reagent | Solvent | Temp. (°C) | Yield (%) |

| 1 | 6-Bromoisoquinoline | n-Butyllithium | Tributyltin chloride | THF | -78 to rt | Data not available |

Specific experimental data for the synthesis of this compound via this lithiation-stannylation sequence is not readily found in the public literature. This table illustrates a general protocol based on similar reactions.

Lithiation-Stannylation Sequences for Isoquinoline Functionalization

Alternative Synthetic Routes Incorporating Stannyl (B1234572) Moieties into Isoquinoline Systems

While the direct stannylation of a pre-formed isoquinoline ring is the most common approach, alternative strategies exist where the stannyl group is incorporated during or after the formation of the isoquinoline core.

Isoquinoline Ring Formation Utilizing Stannyl Reagents as Building Blocks

The construction of the isoquinoline ring system itself can be achieved using precursors that already contain a stannyl moiety. These methods offer the advantage of introducing the tin group at a specific position early in the synthetic sequence. Classical isoquinoline syntheses, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, can potentially be adapted for this purpose by using appropriately stannylated starting materials. pharmaguideline.comwikipedia.org

For instance, a stannylated β-phenylethylamine could be utilized in a Bischler-Napieralski or Pictet-Spengler reaction. pharmaguideline.comnih.gov The stannyl group would need to be positioned on the phenyl ring at the desired location. The subsequent cyclization would then yield a stannylated dihydroisoquinoline or tetrahydroisoquinoline, which could be subsequently aromatized to the corresponding stannylated isoquinoline.

Scheme 2: Hypothetical Pictet-Spengler Reaction with a Stannylated Precursor

Stannylated β-phenylethylamine + Aldehyde/Ketone --(Acid catalyst)--> Stannylated Tetrahydroisoquinoline

The feasibility of such an approach depends on the stability of the stannyl group under the reaction conditions required for cyclization.

Functional Group Interconversion and Derivatization Towards this compound

Another alternative synthetic strategy involves the modification of functional groups on an already stannylated isoquinoline ring or the conversion of a different functional group on the isoquinoline ring into a tributylstannyl group.

While direct stannylation of 6-bromoisoquinoline is efficient, one could envision a scenario where a different functional group at the 6-position is converted to the tributylstannyl moiety. For example, a 6-aminoisoquinoline (B57696) could potentially be converted to the corresponding diazonium salt, which might then undergo a tin-mediated Sandmeyer-type reaction, although this is less common.

More pertinent to this section is the derivatization of a stannylated isoquinoline. Once this compound is synthesized, the isoquinoline core itself can undergo further reactions, provided the tributylstannyl group is stable to the reaction conditions. For example, N-oxidation of the isoquinoline nitrogen to form the corresponding N-oxide is a common transformation that activates the ring for further functionalization. aun.edu.eg The tributylstannyl group is generally robust enough to withstand mild oxidation conditions.

Furthermore, electrophilic aromatic substitution reactions on the isoquinoline ring could be explored, although the directing effects of both the fused benzene (B151609) ring and the tributylstannyl group would need to be considered.

Synthesis and Characterization of 6 Tributylstannyl Isoquinoline

Common Synthetic Routes

A prevalent method for the synthesis of aryl stannanes involves the reaction of an aryl halide with an organotin anion or the palladium-catalyzed reaction of an aryl halide or triflate with a distannane. For this compound, a common precursor would be 6-bromoisoquinoline (B29742) or 6-iodoisoquinoline.

A typical synthesis could involve the reaction of 6-bromoisoquinoline with hexabutyldistannane (B1337062) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). Another approach involves the lithiation of 6-bromoisoquinoline with a strong base like n-butyllithium at low temperature, followed by quenching the resulting aryllithium species with tributyltin chloride.

Scope and Limitations in Coupling with Various Electrophiles

Purification and Characterization Techniques

Following the synthesis, purification of this compound is typically achieved through column chromatography on silica (B1680970) gel. The purity and identity of the final product are then confirmed using the spectroscopic methods detailed in section 2.3 (NMR, IR, and MS).

Strategic Applications of 6 Tributylstannyl Isoquinoline in Complex Molecule Synthesis

Access to Highly Functionalized and Substituted Isoquinoline (B145761) Architectures

The creation of diverse isoquinoline derivatives is crucial for exploring chemical space in drug discovery and materials science. nih.gov Traditional isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, often rely on electrophilic aromatic substitution and can be limited to electron-rich systems. nih.gov Modern methods, however, seek more versatile and modular approaches. nih.govorganic-chemistry.org

6-(Tributylstannyl)isoquinoline serves as a cornerstone reagent in this context, primarily through its participation in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the stannane (B1208499) and an organic halide or triflate. The tributylstannyl group at the C-6 position of the isoquinoline ring acts as a handle for introducing a wide variety of substituents that would be difficult to install using classical methods.

The utility of this approach is its broad substrate scope and functional group tolerance. By reacting this compound with different coupling partners, a library of 6-substituted isoquinolines can be generated. For instance, coupling with aryl halides introduces aryl groups, vinyl halides yield alkenyl-substituted isoquinolines, and acyl chlorides can be used to append ketone functionalities. This modularity allows for the rapid generation of complex and highly functionalized isoquinoline scaffolds from readily available precursors. nih.gov The reaction's reliability and predictability make it an indispensable tool for systematically modifying the isoquinoline core to fine-tune its chemical or biological properties.

Utility in Natural Product Synthesis and Analogue Preparation

The isoquinoline nucleus is the central component of numerous classes of alkaloids, a group of naturally occurring compounds with a wide spectrum of biological activities. youtube.comyoutube.com These include well-known compounds like morphine and berberine. The total synthesis of these complex natural products and the preparation of their analogues for structure-activity relationship (SAR) studies often require the assembly of a decorated isoquinoline core.

This compound provides a powerful tool for this purpose. In a retrosynthetic sense, it acts as a stable and reliable equivalent of an "isoquinolin-6-yl" building block. Synthetic chemists can use this reagent to forge key bonds during the construction of a natural product's carbon skeleton. For example, in the synthesis of a complex alkaloid where a specific substituent is required at the 6-position of an isoquinoline ring system, a Stille coupling with this compound and a suitable partner can be a highly effective strategy.

This approach is particularly valuable for creating analogues of natural products. By varying the coupling partner used with this compound, chemists can systematically modify a specific part of the natural product's structure. This allows for the exploration of how different substituents impact biological activity, leading to the development of new therapeutic agents with improved potency or selectivity. The mild conditions of the Stille reaction often allow for its use late in a synthetic sequence, preserving sensitive functional groups present in other parts of the molecule.

Development of Advanced Functional Materials and Molecular Probes

The unique photophysical and electronic properties of the isoquinoline ring system make it an attractive component for advanced functional materials. The ability to precisely functionalize the isoquinoline core at the 6-position using this compound allows for the synthesis of novel materials with tailored properties, such as organic light-emitting diodes (OLEDs), sensors, or molecular switches.

Precursors for Radiohalogenation Strategies

One of the most significant applications of this compound is in the field of nuclear medicine as a precursor for radiolabeled molecular probes. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques that allow for the visualization and quantification of biological processes in vivo. nih.govmoravek.com These techniques rely on the administration of a biologically active molecule labeled with a short-lived radioisotope. moravek.com

Fluorine-18 (¹⁸F) is a widely used radionuclide for PET due to its favorable decay properties. nih.gov Arylstannanes, such as this compound, are excellent precursors for the introduction of ¹⁸F into an aromatic ring. The carbon-tin bond can be readily cleaved and replaced with a carbon-fluorine bond in a process called radiofluorination. This allows for the late-stage introduction of the radioisotope into a complex molecule, which is crucial given the short half-life of ¹⁸F (~110 minutes). nih.gov

By first synthesizing a biologically active molecule containing the 6-isoquinoline moiety via the stannane precursor, and then performing the radiohalogenation step, researchers can create PET tracers. These tracers can be designed to bind to specific targets in the body, such as receptors or enzymes, providing valuable diagnostic information about diseases like cancer or neurological disorders. nih.gov

Role as a Versatile Synthon for Target-Oriented Synthesis

In the logic of synthetic planning, known as retrosynthesis, complex target molecules are broken down into simpler, achievable building blocks called synthons. This compound is an exemplary reagent that functions as a robust and versatile synthon for the isoquinolin-6-yl group.

Its versatility stems from its predictable reactivity in palladium-catalyzed cross-coupling reactions. When a synthetic plan calls for the incorporation of an isoquinoline ring substituted at the 6-position, this compound is often the reagent of choice. It provides a reliable method for forming carbon-carbon or carbon-heteroatom bonds at a specific and otherwise unreactive position on the isoquinoline core.

This reliability is crucial in target-oriented synthesis, where the goal is the efficient construction of a single, complex molecule. The use of well-behaved and high-yielding reactions like the Stille coupling minimizes the risk of failure, especially in the later stages of a long synthetic sequence. The stability and ease of handling of the stannane compared to other reactive organometallic reagents further enhance its utility as a dependable synthon for constructing complex molecules containing the isoquinoline framework.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the solution-state structure of organometallic compounds. For this compound, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy would provide a complete picture.

¹H NMR spectra would show characteristic signals for the protons on the isoquinoline ring system, with their chemical shifts and coupling constants being influenced by the electron-donating tributylstannyl group at the C6 position. The protons of the three butyl groups attached to the tin atom would appear as a series of overlapping multiplets in the aliphatic region (typically 0.9-1.6 ppm).

¹³C NMR provides information on the carbon skeleton. The carbon atom of the isoquinoline ring directly bonded to the tin atom (C6) would exhibit a characteristic chemical shift and would show coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

¹¹⁹Sn NMR is particularly diagnostic for organotin compounds. The chemical shift of the tin nucleus is highly sensitive to its coordination environment and the nature of the organic groups attached. huji.ac.il For tetraorganostannanes like this compound, the ¹¹⁹Sn chemical shift is expected to be in the range typical for aryltributylstannanes. mpg.dempg.de

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound would likely show a molecular ion peak [M]⁺, although it may be weak due to the lability of the carbon-tin bond. More prominent peaks would correspond to the loss of butyl radicals, leading to fragments like [M-C₄H₉]⁺, [M-2C₄H₉]⁺, and [M-3C₄H₉]⁺. The isotopic pattern of tin (which has ten stable isotopes) would be a clear identifier for tin-containing fragments. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

X-ray Crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in the solid state. While no crystal structure for this compound has been publicly reported, analysis of related organotin compounds reveals that the tin atom typically adopts a tetrahedral geometry. rsc.org A crystal structure would confirm the bond lengths and angles, including the C-Sn bond length and the geometry around the tin center, providing insight into potential intermolecular interactions in the solid state.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (isoquinoline): ~7.5-9.0 ppm; Butyl protons: ~0.9-1.6 ppm |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~120-150 ppm; Butyl carbons: ~10-30 ppm |

| ¹¹⁹Sn NMR | Chemical Shift (δ) | ~ -5 to -60 ppm (relative to Me₄Sn) huji.ac.ilmpg.dempg.de |

| Mass Spec (HRMS) | [M+H]⁺ (m/z) | Calculated for C₂₁H₃₄NSn: ~418.1764 |

| X-ray Crystal. | Geometry at Sn | Tetrahedral |

Quantum Chemical Calculations for Reaction Mechanism Prediction and Transition State Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally. nih.govpolito.it For reactions involving this compound, such as the Stille cross-coupling, DFT calculations can map out the entire catalytic cycle, identifying intermediates and, crucially, the transition states that govern the reaction rate and selectivity. nih.gov

The Stille reaction typically proceeds through a three-stage catalytic cycle:

Oxidative Addition: A Pd(0) complex reacts with an organic halide (e.g., an aryl iodide). DFT can model the transition state for this step, revealing the energy barrier and the geometry of the five-coordinate intermediate that is often proposed.

Transmetalation: This is often the rate-determining step, where the organostannane (this compound) transfers its isoquinoline group to the palladium center, displacing the halide. polito.it Computational analysis of this step is vital. It allows for the investigation of different possible transition state structures (e.g., associative or dissociative pathways) and determines the activation energy. researchgate.net These calculations can explain why certain ligands on the palladium catalyst accelerate this step.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. DFT calculations can confirm that this step is typically fast and highly exothermic.

By calculating the free energy profile of the entire reaction, chemists can predict reaction feasibility, identify bottlenecks, and rationally design more efficient catalytic systems. scispace.com

Theoretical Investigations of Reactivity and Selectivity in Carbon-Tin Bond Transformations

Theoretical studies provide profound insights into the fundamental factors controlling the reactivity and selectivity of carbon-tin bond transformations. One of the key aspects in reactions of unsymmetrical organostannanes (R₃SnR') is predicting which organic group will be transferred. In the case of this compound, the desired reaction is the selective transfer of the isoquinolyl group over one of the butyl groups.

Computational models can quantify the strengths of the different C-Sn bonds. The cleavage of the Sn-C(sp²) bond (to the isoquinoline ring) is generally more facile than the cleavage of Sn-C(sp³) bonds (to the butyl groups) in the context of palladium-catalyzed cross-coupling reactions. Theoretical calculations can elucidate the electronic factors responsible for this difference. The nature of the orbitals involved in the C-Sn bond and their interaction with the palladium center during the transmetalation step can be modeled to explain this observed selectivity. polito.it

Structure-Reactivity Relationships in Organotin Chemistry

The relationship between the molecular structure of an organotin compound and its chemical reactivity is a cornerstone of its application in synthesis. For this compound, several structural features dictate its behavior.

The Carbon-Tin Bond: The C-Sn bond is relatively weak and highly polarizable, which is key to its reactivity in transmetalation reactions. The strength and reactivity of this bond are modulated by the hybridization of the carbon atom. The Sn-C(sp²) bond of the isoquinoline ring is more reactive in palladium-catalyzed couplings than the Sn-C(sp³) bonds of the butyl groups. wikipedia.org

The Organic Substituents: The three butyl groups on the tin atom are not merely spectators. Their steric bulk can influence the rate of approach to the palladium catalyst. While generally considered "non-transferable," their presence is crucial for the stability and solubility of the compound.

The Aromatic System: The isoquinoline ring itself influences reactivity. As a π-rich heteroaromatic system, its electronic properties affect the polarity of the C-Sn bond. The nitrogen atom in the ring can also potentially act as a Lewis basic site, which could, in some cases, influence reaction pathways, although direct coordination to the palladium during the key transmetalation step is generally not favored in standard Stille couplings. The position of the stannyl (B1234572) group (at C6) also dictates the regiochemical outcome of the coupling reaction, ensuring the formation of a specific isomer of the product. ucsb.edulibretexts.org

In essence, the predictable reactivity of this compound is a direct consequence of these well-understood structure-reactivity relationships, making it a reliable and selective building block in organic synthesis.

Conclusion

6-(Tributylstannyl)isoquinoline stands as a testament to the power of strategic reagent design in organic synthesis. By combining the robust and versatile isoquinoline (B145761) scaffold with the reliable reactivity of the tributylstannyl group, chemists have at their disposal a powerful tool for the construction of complex and functionally diverse molecules. Its application in Stille coupling reactions has significantly streamlined the synthesis of compounds with potential applications in medicine and materials science, underscoring the enduring importance of organotin chemistry in the modern synthetic landscape.

Future Directions and Emerging Research Avenues in 6 Tributylstannyl Isoquinoline Chemistry

Advancements in Sustainable and Greener Synthetic Protocols

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. rsc.org For organotin compounds like 6-(tributylstannyl)isoquinoline, future research will likely prioritize the adoption of greener protocols that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas of advancement include:

Green Solvents and Reaction Conditions: Traditional organic solvents are being replaced by more sustainable alternatives. Research into the synthesis of isoquinolines and the execution of Stille couplings has demonstrated the efficacy of green solvents such as polyethylene (B3416737) glycol (PEG), which is non-volatile and biodegradable. researchgate.net The integration of microwave-assisted synthesis can further contribute to greener protocols by significantly reducing reaction times and energy input. researchgate.net Another promising approach is the use of water as a reaction solvent, which drastically improves the environmental profile of synthetic procedures. nih.gov

Catalyst-Free and Atom-Efficient Reactions: The exploration of catalyst-free processes for the synthesis of the isoquinoline (B145761) core represents a significant step towards sustainability. researchgate.net Additionally, developing more atom-efficient reactions, where a majority of the atoms from the reactants are incorporated into the final product, is a critical avenue. For instance, C-H activation/annulation reactions that are additive- and external oxidant-free are being developed for isoquinoline synthesis. researchgate.net

Nanocatalysis for Sustainability: The use of nanocatalysts in the synthesis and subsequent reactions of this compound offers a path to greener chemistry. nih.gov Nanoparticles provide a high surface-area-to-volume ratio, often leading to higher catalytic activity. tandfonline.com Magnetic nanoparticle-supported catalysts, in particular, are gaining traction because they can be easily separated from the reaction mixture using a magnet and reused multiple times, reducing catalyst waste and cost. tandfonline.comresearchgate.net

Exploration of Novel Catalytic Systems and Ligand Design for Enhanced Efficiency and Selectivity

The Stille cross-coupling reaction is the cornerstone of this compound's utility, enabling the formation of carbon-carbon bonds. libretexts.org Future research will intensively focus on developing new catalytic systems that offer superior performance under milder conditions, with lower catalyst loadings and greater functional group tolerance.

Novel Catalytic Systems: While palladium has traditionally been the metal of choice for Stille coupling, research is expanding to include other, more abundant and less expensive transition metals like copper and nickel. researchgate.netrsc.org Copper-catalyzed Stille couplings, for example, have been successfully used in the synthesis of therapeutic molecules. researchgate.net Furthermore, the development of heterogeneous catalysts, such as palladium complexes supported on magnetic nanoparticles, offers enhanced stability, reusability, and high catalytic activity. researchgate.net An efficient system using Pd(OAc)₂ with the simple amine DABCO (triethylenediamine) has also been shown to achieve high turnover numbers in Stille reactions. nih.gov

Advanced Ligand Design: The ligand bound to the metal center plays a critical role in the catalyst's activity and selectivity. rsc.org

Bulky, Electron-Rich Phosphines: The development of bulky, electron-donating phosphine (B1218219) ligands has revolutionized cross-coupling chemistry. youtube.com Ligands such as those developed by the Buchwald and Hartwig groups facilitate the key steps in the catalytic cycle and have shown broad applicability in a diverse array of reactions. youtube.com Future work will likely involve the application of next-generation phosphines to reactions involving this compound to improve reaction efficiency.

Data-Driven and Asymmetric Ligand Design: A groundbreaking trend is the use of data-driven and machine learning approaches to design new chiral ligands. chemrxiv.org This strategy was successfully used to develop a novel ligand for Ni-catalyzed enantioselective Suzuki-Miyaura reactions, a methodology that could be adapted for Stille couplings to synthesize chiral isoquinoline derivatives. chemrxiv.org Computational studies, such as Density Functional Theory (DFT), are also providing deep insights into reaction mechanisms and the origins of selectivity, guiding the rational design of more effective ligands. chemrxiv.orgugm.ac.id

Specialized Ligands: Research into specialized ligands, such as chelating P,N ligands for nickel catalysis acs.org or ligands with large "bite angles" like dppf for palladium catalysis, continues to yield catalysts with improved performance. nih.gov These advanced ligands can suppress side reactions and promote the desired bond formation, leading to higher yields and faster reactions under mild conditions. nih.gov

Diversification of Applications in Interdisciplinary Chemical Science

While this compound is primarily a synthetic intermediate, its core structure suggests a wealth of potential applications across various scientific disciplines. Future research will aim to leverage this versatile building block to create novel functional molecules.

Medicinal Chemistry and Drug Discovery: The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. rsc.orgnih.govamerigoscientific.com this compound serves as an excellent precursor for generating libraries of novel isoquinoline derivatives through Stille coupling. These new compounds can be screened for potential therapeutic applications, such as inhibitors for neuroendocrine prostate cancer or other diseases. nih.gov

Materials Science: Isoquinoline derivatives are finding applications in materials science due to their unique optical and electronic properties. amerigoscientific.com They have been investigated for the creation of:

Conductive Polymers and Optical Materials: The tailored synthesis of isoquinoline-based polymers can lead to new materials with specific conductive or photoluminescent properties. amerigoscientific.com

Dyes and Pigments: The stable and vibrant nature of isoquinoline derivatives makes them valuable in the production of dyes. amerigoscientific.comchemicalbook.com

Metal-Organic Frameworks (MOFs): Isoquinolines can act as ligands in the synthesis of MOFs, which are porous materials with applications in gas storage and catalysis. amerigoscientific.com The tributylstannyl group in this compound provides a reactive handle to incorporate the isoquinoline moiety into larger, functional material systems. ontosight.ai

Chemical Biology: The ability to readily functionalize the isoquinoline core via the tributylstannyl group allows for the synthesis of molecular probes. These probes can be used to study biological processes, identify protein targets, and elucidate mechanisms of action for bioactive isoquinoline alkaloids.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-substituted isoquinoline derivatives?

The synthesis of 6-substituted isoquinolines often involves catalytic systems. For example:

- Silver triflate-catalyzed reactions : 2-alkynylbenzaldoxime reacts with amines to form isoquinoline derivatives (e.g., B01002 in Scheme 1) .

- Oxidation with Pd/C : Decahydronaphthalene and Pd/C oxidize hexahydro[1,4]dioxino[2,3-g]isoquinoline derivatives to yield substituted isoquinolines .

- Homophthalic anhydride methods : Used for synthesizing complex fused isoquinoline systems (e.g., indolo[4,3-bc]phenanthridinediones) .

Q. What analytical techniques are critical for characterizing 6-(tributylstannyl)isoquinoline and its analogs?

Key methods include:

- Spectroscopy : NMR (1H/13C) for structural elucidation, FT-IR/Raman for functional group analysis, and UV-Vis for electronic properties .

- Mass spectrometry : High-resolution MS (e.g., UPLC-Q-Orbitrap-HRMS) to confirm molecular formulas and fragmentation patterns .

- Reference databases : NIST Chemistry WebBook provides validated spectroscopic data for cross-referencing .

Advanced Research Questions

Q. How do substituents at the 6-position influence reactivity in cross-coupling reactions?

Substituents alter electronic properties, affecting reduction potentials and reaction yields. For example:

- Electron-donating groups (e.g., -NH₂) : Lower reduction potentials (e.g., −3.26 V), enhancing yields in borylation reactions (64% yield) .

- Electron-withdrawing groups (e.g., -CN) : Increase reduction potentials (−2.51 V), reducing yields (32%) . Table 1 : Substituent effects on borylation of 4-bromo-dimethylaniline

| Substituent | Reduction Potential (V) | Experimental Yield (%) |

|---|---|---|

| -NH₂ | −3.26 | 64 |

| -H | −2.98 | 40 |

| -CN | −2.51 | 32 |

Q. What computational strategies predict the toxicity and mutagenicity of isoquinoline scaffolds?

- PROTOX : Analyzes toxicophores; predicts 1,4-isoquinoline as non-toxic (class 6/6) vs. naphthalene (class 4/6) .

- Lazar QSAR models : Compare toxicity across categories (e.g., oral, mutagenicity), favoring isoquinoline over naphthalene .

- Mini-Ames assay : Validates computational predictions, showing lower mutagenicity for isoquinoline .

Q. How can fragment-based design optimize isoquinoline derivatives for drug discovery?

- Library synthesis : Monosubstituted fragments at positions 1–8 of the isoquinoline ring are screened for binding .

- Fragment merging : Combining hits from different positions (e.g., 6- and 8-substituents) enhances potency without requiring X-ray data .

- Case study : Merging 6-NH₂ and 3-OMe fragments improved anti-inflammatory activity by 15-fold .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in substituent effects on reaction yields?

- Variable control : Ensure consistent reaction conditions (e.g., catalyst loading, solvent) .

- Computational validation : Compare experimental yields with DFT-calculated reduction potentials to identify outliers .

- Mechanistic studies : Probe intermediates via in-situ NMR or MS to detect side reactions (e.g., protodestannylation) .

Q. What strategies reconcile conflicting toxicity data between in silico and in vitro models?

- Multi-tool validation : Cross-check PROTOX, Lazar, and experimental assays (e.g., Ames test) .

- Structural analogs : Compare with derivatives (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline) to isolate toxicophores .

Methodological Recommendations

- Experimental design : Use ANOVA for statistical validation of synthetic yields or bioactivity (p < 0.05 threshold) .

- Data reporting : Include reduction potentials, spectroscopic signatures, and toxicity class in supplementary materials .

- Ethical compliance : Disclose industry partnerships (e.g., phytobiotics in isoquinoline studies) to avoid bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.